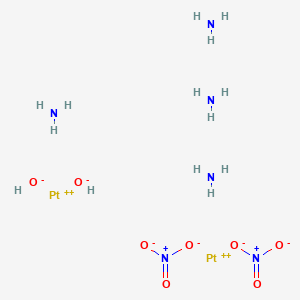
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is a complex chemical compound with the formula H14N6O8Pt2. It is known for its unique structure and properties, making it a subject of interest in various scientific fields. This compound is characterized by the presence of platinum ions coordinated with ammine and hydroxyl groups, along with nitrate ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate typically involves the reaction of platinum salts with ammonia and hydroxylamine under controlled conditions. The reaction is carried out in an aqueous medium, and the resulting product is purified through crystallization. The specific reaction conditions, such as temperature, pH, and concentration of reactants, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate higher volumes, and additional steps such as filtration, drying, and packaging are incorporated to ensure the quality and stability of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: Ligand substitution reactions can occur, where the ammine or hydroxyl groups are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or hydrazine are employed.
Substitution: Ligand exchange reactions are facilitated by using excess ligands or by altering the pH and temperature.
Major Products Formed
The major products formed from these reactions include various platinum complexes with different ligands, as well as elemental platinum in the case of complete reduction.
Aplicaciones Científicas De Investigación
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: The compound is studied for its potential biological activity, including its interaction with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known efficacy of other platinum-based drugs.
Industry: It is used in the production of advanced materials, such as catalysts for fuel cells and other energy-related applications.
Mecanismo De Acción
The mechanism of action of Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate involves its interaction with molecular targets such as DNA and proteins. The compound can form coordination complexes with these biomolecules, leading to changes in their structure and function. This interaction can disrupt cellular processes, making it a potential candidate for therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in chemotherapy with a distinct mechanism of action.
Uniqueness
Platinum(2+), hexaamminedi-N-hydroxydi-, dinitrate is unique due to its specific ligand arrangement and the presence of both ammine and hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
62048-58-2 |
|---|---|
Fórmula molecular |
H14N6O8Pt2 |
Peso molecular |
616.3 g/mol |
Nombre IUPAC |
azane;platinum(2+);dihydroxide;dinitrate |
InChI |
InChI=1S/2NO3.4H3N.2H2O.2Pt/c2*2-1(3)4;;;;;;;;/h;;4*1H3;2*1H2;;/q2*-1;;;;;;;2*+2/p-2 |
Clave InChI |
IXHULNKVGKIYJG-UHFFFAOYSA-L |
SMILES canónico |
N.N.N.N.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[OH-].[OH-].[Pt+2].[Pt+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-bromo-N'-[(2-iodophenyl)carbonyl]-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B14169528.png)
![(4-Methylpiperazin-1-yl)-[5-(3-nitrophenyl)furan-2-yl]methanethione](/img/structure/B14169533.png)
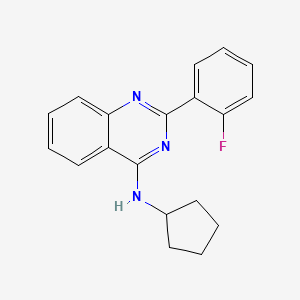
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-ethyl-N-(2-ethylhexyl)hexan-1-amine](/img/structure/B14169542.png)
![3-[(6-Nitro-1,3-benzodioxol-5-yl)methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B14169543.png)
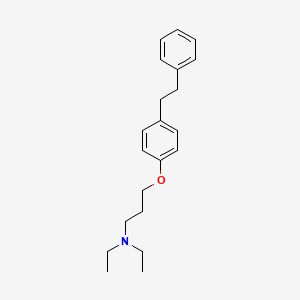
![N-(3-(1H-imidazol-1-yl)propyl)-2-((3,4,8,8-tetramethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)acetamide](/img/structure/B14169574.png)


![5-(4-fluorophenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14169590.png)
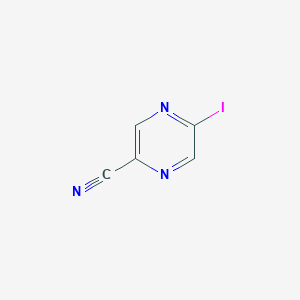
![6-(3-Hydroxypropylamino)-3,3-dimethyl-8-propan-2-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B14169600.png)
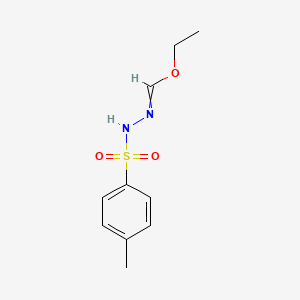
![ethyl 3-{[(E)-(diethylamino)methylidene]amino}-5-methyl-1H-indole-2-carboxylate](/img/structure/B14169615.png)
